ATX inhibitor 17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

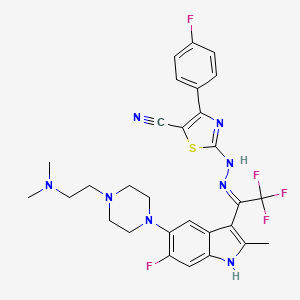

Molecular Formula |

C29H29F5N8S |

|---|---|

Molecular Weight |

616.7 g/mol |

IUPAC Name |

2-[(2Z)-2-[1-[5-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-6-fluoro-2-methyl-1H-indol-3-yl]-2,2,2-trifluoroethylidene]hydrazinyl]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

InChI |

InChI=1S/C29H29F5N8S/c1-17-25(20-14-23(21(31)15-22(20)36-17)42-12-10-41(11-13-42)9-8-40(2)3)27(29(32,33)34)38-39-28-37-26(24(16-35)43-28)18-4-6-19(30)7-5-18/h4-7,14-15,36H,8-13H2,1-3H3,(H,37,39)/b38-27- |

InChI Key |

VKKORIAROAMRBW-SPKJYZRXSA-N |

Isomeric SMILES |

CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)/C(=N/NC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)/C(F)(F)F |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)C(=NNC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanisms of ATX Inhibitor 17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for compounds referred to as "ATX inhibitor 17." Initial research has revealed that this designation can apply to at least two distinct molecules: a competitive inhibitor and a more potent type IV hybrid inhibitor. This guide will delineate the characteristics, mechanism of action, and relevant experimental protocols for each, providing a clear and comprehensive resource for researchers in the field of autotaxin (ATX) inhibition and drug development.

The ATX-LPA Signaling Axis: A Prime Therapeutic Target

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and differentiation.[2][3] Dysregulation of this pathway is associated with numerous diseases, including cancer, fibrosis, and inflammatory conditions.[1][4] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for these conditions.

"Compound 17": A Competitive ATX Inhibitor

One of the molecules identified as "this compound" is a competitive inhibitor of the enzyme.

Core Characteristics and Quantitative Data

This compound, with the chemical name 2-(3'-(((benzyloxy)carbonyl)amino)-[1,1'-biphenyl]-3-yl)acetic acid, acts by competing with the substrate, lysophosphatidylcholine (LPC), for binding to the active site of ATX.

| Parameter | Value | Assay Substrate | Reference |

| IC50 | 900 nM | FS-3 | |

| Ki | 0.7 µM | FS-3 | |

| Inhibition Type | Competitive |

Mechanism of Action: Competitive Inhibition

As a competitive inhibitor, "Compound 17" directly competes with the endogenous substrate LPC for binding to the catalytic site of ATX. By occupying the active site, it prevents the hydrolysis of LPC to LPA, thereby reducing the downstream signaling effects of LPA.

Experimental Protocol: In Vitro ATX Enzyme Inhibition Assay (FS-3 Substrate)

A common method to determine the inhibitory potential of compounds like "Compound 17" utilizes a fluorogenic substrate such as FS-3.

Objective: To determine the IC50 and Ki of a test compound against human recombinant ATX.

Materials:

-

Human recombinant ATX (hATX)

-

FS-3 (fluorescent substrate)

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0

-

Test compound ("Compound 17") dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the wells of the 96-well plate, add the assay buffer.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a no-enzyme control.

-

Add hATX to all wells except the no-enzyme control. The final concentration of ATX is typically in the low nanomolar range (e.g., 4 nM).

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FS-3 substrate to all wells. The final concentration of FS-3 is typically 1 µM.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm. Continue to monitor the fluorescence at regular intervals for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the Ki for competitive inhibition, repeat the assay with varying concentrations of both the substrate (FS-3) and the inhibitor. Analyze the data using a Lineweaver-Burk or Dixon plot.

"Cpd17": A Potent Type IV Hybrid ATX Inhibitor

A second, more potent molecule is also referred to as "this compound" or "Cpd17". This compound represents a different class of ATX inhibitors with a distinct mechanism of action.

Core Characteristics and Quantitative Data

"Cpd17" is a high-affinity, type IV inhibitor that engages with both the orthosteric (active) site and an allosteric site within ATX.

| Parameter | Value | Reference |

| IC50 | 11 nM | |

| IC50 | 14 nM | |

| Inhibition Type | Type IV Hybrid (Orthosteric and Allosteric) |

Mechanism of Action: Hybrid Orthosteric and Allosteric Inhibition

Type IV inhibitors like "Cpd17" have a unique binding mode. They occupy the hydrophobic pocket and a tunnel-like allosteric site within the ATX enzyme. This dual engagement leads to a highly potent inhibition of ATX activity. By binding to both sites, "Cpd17" not only blocks substrate access to the catalytic site but also induces conformational changes that reduce the enzyme's catalytic efficiency. This hybrid binding mode can offer advantages in terms of both potency and selectivity.

The inhibition of ATX by "Cpd17" leads to a reduction in LPA production, which in turn attenuates downstream signaling pathways. Specifically, "Cpd17" has been shown to be more potent than type I inhibitors in blocking RhoA-mediated cytoskeletal remodeling and the phosphorylation of key signaling proteins like MAPK/ERK and AKT/PKB.

Experimental Protocol: Western Blot for Downstream Signaling

To assess the impact of "Cpd17" on downstream signaling pathways, Western blotting is a key experimental technique.

Objective: To determine the effect of "Cpd17" on the phosphorylation of MAPK/ERK and AKT/PKB in a relevant cell line.

Materials:

-

Cell line known to respond to LPA (e.g., a cancer cell line with high LPA receptor expression)

-

Cell culture medium and supplements

-

"Cpd17"

-

LPA

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-MAPK/ERK, anti-total-MAPK/ERK, anti-phospho-AKT/PKB, anti-total-AKT/PKB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with different concentrations of "Cpd17" for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPA for a short period (e.g., 5-15 minutes). Include a non-stimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The designation "this compound" can refer to at least two distinct chemical entities with different mechanisms of action and potencies. "Compound 17" is a moderately potent competitive inhibitor, while "Cpd17" is a highly potent type IV hybrid inhibitor with a more complex binding mode and demonstrated effects on key downstream signaling pathways. A thorough understanding of the specific molecule being investigated is crucial for accurate interpretation of experimental results and for the advancement of ATX inhibitors in a therapeutic context. This guide provides the foundational information and experimental frameworks necessary for researchers to effectively study these and other ATX inhibitors.

References

- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cpd17: A Technical Guide to a Novel Pyrazolo[3,4-d]pyrimidine-Based Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Cpd17, a potent and selective Type IV autotaxin inhibitor. This document details the scientific background, experimental methodologies, and key data associated with this promising therapeutic agent.

Introduction to Autotaxin and its Role in Disease

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It is the primary enzyme responsible for the extracellular production of lysophosphatidic acid (LPA), a bioactive signaling lipid, from lysophosphatidylcholine (LPC). The ATX-LPA signaling axis is a critical pathway involved in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Dysregulation of this pathway has been implicated in the progression of numerous diseases, most notably idiopathic pulmonary fibrosis (IPF), cancer, and liver fibrosis. Consequently, autotaxin has emerged as a compelling therapeutic target for the development of novel inhibitors.

The Autotaxin-LPA Signaling Pathway

The signaling cascade initiated by autotaxin is central to its biological effects. ATX catalyzes the hydrolysis of LPC to generate LPA. Extracellular LPA then binds to and activates a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6. The activation of these receptors triggers downstream signaling cascades, including the Rho/ROCK, PI3K/AKT, and MAPK/ERK pathways, leading to various cellular responses.

Discovery of Cpd17: A Structure-Based Approach

Cpd17 was discovered through a rational, structure-based drug design approach, as detailed by Keune et al. in their 2017 publication in the Journal of Medicinal Chemistry.[1][2][3][4][5] The discovery process leveraged the known crystal structure of autotaxin to guide the evolution of endogenous allosteric modulators into potent inhibitors.

The general workflow for the discovery of a pyrazolo[3,4-d]pyrimidine-based autotaxin inhibitor like Cpd17 can be conceptualized as follows:

Synthesis of Cpd17

Cpd17 is a pyrazolo[3,4-d]pyrimidine derivative. The synthesis of this class of compounds generally involves the construction of the fused heterocyclic ring system from appropriate pyrazole or pyrimidine precursors. While the specific, step-by-step synthesis of Cpd17 is proprietary to its discoverers, a general synthetic route for related pyrazolo[3,4-d]pyrimidine compounds is outlined below. This typically involves the reaction of a substituted aminopyrazole with a cyclizing agent to form the pyrimidine ring.

General Synthetic Scheme for Pyrazolo[3,4-d]pyrimidines:

Quantitative Data and Comparative Analysis

Cpd17 has demonstrated potent and selective inhibition of autotaxin. The following table summarizes its in vitro potency in comparison to other well-characterized autotaxin inhibitors.

| Inhibitor | Type | IC50 (nM) | Ki (nM) | Assay Conditions | Reference(s) |

| Cpd17 | IV | >25 | N/A | LPC Substrate | |

| PF-8380 | I | 1.7 - 2.8 | N/A | LPC Substrate | |

| GLPG1690 (Ziritaxestat) | IV | 131 | N/A | Human Recombinant ATX |

N/A: Not Available in the reviewed literature under comparable conditions.

Experimental Protocols

In Vitro Autotaxin Activity Assay (TOOS Protocol)

This colorimetric assay measures the choline released from the hydrolysis of LPC by autotaxin.

Materials:

-

Human recombinant autotaxin

-

Lysophosphatidylcholine (LPC) (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, 0.05% Triton X-100

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

TOOS reagent (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 555 nm

Procedure:

-

Prepare serial dilutions of the test inhibitor (e.g., Cpd17) in the assay buffer.

-

In a 96-well plate, add 20 µL of the inhibitor dilution.

-

Add 20 µL of human recombinant autotaxin solution to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of LPC substrate solution (final concentration, e.g., 2 mM).

-

Incubate for 60 minutes at 37°C.

-

Add 100 µL of a detection reagent mixture containing choline oxidase, HRP, and TOOS reagent.

-

Incubate for 20 minutes at 37°C, protected from light.

-

Measure the absorbance at 555 nm.

-

Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Fluorescent Autotaxin Activity Assay (FS-3 Substrate)

This assay utilizes a fluorogenic LPC analog, FS-3, which contains a fluorophore and a quencher. Cleavage by autotaxin separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence.

Materials:

-

Human recombinant autotaxin

-

FS-3 substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission ~485/528 nm)

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well black plate, add the inhibitor dilutions.

-

Add the human recombinant autotaxin solution to each well.

-

Initiate the reaction by adding the FS-3 substrate solution.

-

Incubate at 37°C and monitor the increase in fluorescence over time.

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

Calculate the percent inhibition and determine the IC50 value.

Cell-Based Autotaxin Activity Assay

This assay measures the effect of inhibitors on autotaxin activity in a more physiologically relevant cellular context.

Materials:

-

A549 human lung carcinoma cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

LPC

-

Test inhibitor

-

Lysis buffer

-

LPA quantification kit (e.g., ELISA-based)

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells and replace the medium with serum-free medium containing the test inhibitor at various concentrations.

-

Add LPC to the medium to serve as the substrate for endogenous or exogenous autotaxin.

-

Incubate for a specified period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of LPA in the supernatant using a commercially available LPA assay kit.

-

Determine the IC50 of the inhibitor based on the reduction in LPA production.

Conclusion

Cpd17 is a promising, rationally designed autotaxin inhibitor with a pyrazolo[3,4-d]pyrimidine core. Its discovery highlights the power of structure-based drug design in developing potent and selective therapeutic agents. The detailed experimental protocols provided herein offer a foundation for the further characterization and development of Cpd17 and other novel autotaxin inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic, and toxicological profile of Cpd17 is warranted to fully elucidate its therapeutic potential.

References

- 1. Rational Design of Autotaxin Inhibitors by Structural Evolution of Endogenous Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Rational Design of Autotaxin Inhibitors by Structural Evolution of Endogenous Modulators - figshare - Figshare [figshare.com]

- 3. Collection - Rational Design of Autotaxin Inhibitors by Structural Evolution of Endogenous Modulators - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. X-MOL [m.x-mol.net]

role of autotaxin-LPA axis in [specific disease, e.g., liver fibrosis]

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic liver disease, resulting from a variety of insults including viral hepatitis, alcohol abuse, and non-alcoholic steatohepatitis (NASH), is a major global health concern. The pathological hallmark of progressive chronic liver disease is fibrosis, a wound-healing response characterized by the excessive accumulation of extracellular matrix (ECM) proteins that distorts the hepatic architecture and can ultimately lead to cirrhosis, liver failure, and hepatocellular carcinoma.[1] Emerging evidence has identified the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis as a critical mediator in the pathogenesis of liver fibrosis.[1][2]

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[3] Its primary function is to catalyze the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[2] LPA exerts its pleiotropic effects by activating at least six specific G protein-coupled receptors (GPCRs), LPAR1 through LPAR6, which are expressed on various cell types within the liver.

In healthy individuals, the ATX-LPA axis is involved in diverse physiological processes. However, in the context of chronic liver injury, this signaling pathway becomes pathologically upregulated. Elevated levels of both ATX and LPA are found in the plasma of patients with liver fibrosis, and these levels correlate with the severity of the disease. This guide provides an in-depth technical overview of the ATX-LPA axis in liver fibrosis, covering its core signaling pathways, quantitative data from preclinical and clinical studies, detailed experimental protocols, and its potential as a therapeutic target.

Core Signaling Pathway of the ATX-LPA Axis

The biological effects of the ATX-LPA axis are initiated by the enzymatic production of LPA by ATX and the subsequent activation of LPARs on target cells, primarily hepatic stellate cells (HSCs), the main fibrogenic cells in the liver.

2.1. LPA Synthesis and Receptor Activation

ATX is the principal producer of extracellular LPA in the bloodstream. It hydrolyzes the choline group from LPC, a component of cell membranes and lipoproteins, to generate LPA. Upon chronic liver injury, hepatocytes and other cells increase the secretion of ATX. The newly synthesized LPA then acts as a local signaling molecule, binding to its cognate receptors on nearby cells.

LPA receptors (LPAR1-6) belong to two families of GPCRs. LPAR1-3 are part of the endothelial differentiation gene (EDG) family, while LPAR4-6 are more closely related to the purinergic P2Y receptor family. These receptors couple to four main classes of heterotrimeric G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs), leading to the activation of distinct downstream effector pathways that collectively promote a pro-fibrotic cellular response.

2.2. Downstream Signaling Cascades

The activation of LPARs on HSCs triggers multiple signaling cascades crucial for fibrogenesis:

-

Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), which are involved in cell proliferation and contraction.

-

Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It also activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, promoting cell survival and proliferation, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is critical for cell growth and differentiation.

-

Gα12/13 Pathway: This is a key pathway in fibrosis. It directly activates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). The RhoA/ROCK pathway is fundamental for the cytoskeletal reorganization, stress fiber formation, and increased cell contraction that characterize HSC activation.

-

Gαs Pathway: Activation of adenylyl cyclase, leading to an increase in cAMP levels. The role of this specific pathway in HSCs is less defined compared to the others.

These signaling events converge to induce the key phenotypic changes associated with HSC activation: proliferation, migration, expression of pro-fibrotic genes (e.g., Collagen Type I, α-smooth muscle actin), and enhanced contractility.

Quantitative Data on the ATX-LPA Axis in Liver Fibrosis

The correlation between elevated ATX/LPA levels and the severity of liver fibrosis has been quantified in both human studies and preclinical animal models. This section summarizes key quantitative findings.

Table 1: Serum Autotaxin Levels in Human Patients with Liver Disease

| Study Cohort & Disease | Fibrosis Stage | Mean Serum ATX (ng/mL) | Key Finding | Reference |

| 186 NAFLD Patients | F0-F1 vs. F2-F4 | 487.8 vs. 605.6 | Serum ATX levels were significantly higher in patients with advanced fibrosis (F2-F4). | |

| 125 NAFLD Patients | Simple Steatosis vs. NASH | ~450 vs. ~550 | Serum ATX levels were positively associated with histologic scores and NAFLD severity. | |

| Chronic Hepatitis C | F0 vs. F4 (Cirrhosis) | Increase reported | Serum ATX levels correlate with the histological changes detected in different fibrotic stages. | |

| Patients with Cirrhosis | Decompensated vs. Compensated | Higher in decompensated | Serum ATX is higher in patients with decompensated cirrhosis and distinct complications. |

Table 2: Effects of ATX Inhibitors in Preclinical Models of Liver Fibrosis

| Animal Model | ATX Inhibitor | Treatment Dose & Duration | Key Quantitative Outcomes | Reference |

| CCl4-induced fibrosis (mice) | PF-8380 | Not specified | ~50% reduction in plasma ATX activity and liver LPA levels; attenuated fibrosis score and collagen deposition. | |

| Choline-deficient, high-fat diet (NASH model) | PAT-505 | Not specified | Robustly reduced liver fibrosis. No significant effect on steatosis or inflammation. | |

| Stelic Animal Model (NASH) | PAT-505 | Not specified | Small but significant improvement in fibrosis score. | |

| CCl4-induced acute injury & Diet-induced NASH | Cpd17 (Type IV inhibitor) | Not specified | Reduced liver injury in both models. More potent than Type I inhibitor PF-8380 in vitro. |

Experimental Protocols & Methodologies

Investigating the role of the ATX-LPA axis in liver fibrosis involves a range of in vivo and in vitro techniques.

4.1. Animal Models of Liver Fibrosis

-

Carbon Tetrachloride (CCl4) Induced Fibrosis:

-

Principle: CCl4 is a hepatotoxin that induces centrilobular necrosis and inflammation, leading to a robust fibrotic response with repeated administration.

-

Protocol: Mice or rats are typically injected intraperitoneally with CCl4 (e.g., 1 mL/kg body weight, diluted in corn oil) twice weekly for 4-8 weeks to establish significant fibrosis. Control animals receive vehicle injections.

-

-

Bile Duct Ligation (BDL):

-

Principle: Surgical ligation of the common bile duct causes cholestasis, leading to hepatocyte injury, inflammation, and subsequent fibrosis.

-

Protocol: Under anesthesia, the common bile duct is double-ligated and transected. Sham-operated animals undergo a similar surgical procedure without duct ligation. Fibrosis develops over 2-4 weeks.

-

-

Diet-Induced NASH Models (e.g., CDAHFD):

-

Principle: Feeding mice a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) mimics the metabolic and histological features of human NASH, including steatosis, inflammation, and fibrosis.

-

Protocol: Mice are fed the specialized diet for an extended period (e.g., 6-16 weeks) to induce different stages of NASH and fibrosis.

-

4.2. Key In Vitro Assays

-

HSC Isolation and Culture:

-

Principle: Primary HSCs are isolated from rodent livers and cultured on plastic, where they spontaneously activate, transitioning from a quiescent to a myofibroblast-like phenotype. This is the gold-standard in vitro model. The human HSC line LX-2 is also commonly used.

-

Methodology: Livers are perfused with collagenase/pronase. The resulting cell suspension is subjected to density gradient centrifugation (e.g., using OptiPrep) to isolate the HSC fraction.

-

-

Measurement of ATX Activity and LPA Levels:

-

ATX Activity: Measured in plasma or cell culture supernatants using an enzymatic assay that quantifies the choline released from LPC.

-

LPA Levels: Quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which allows for the measurement of different LPA species based on their fatty acid chain.

-

-

Analysis of HSC Activation and Fibrogenesis:

-

Western Blot/qPCR: To quantify protein and mRNA expression of fibrotic markers like α-Smooth Muscle Actin (α-SMA), Collagen Type I (COL1A1), and TGF-β.

-

Sirius Red Staining: Histological stain used on liver sections to visualize and quantify collagen deposition.

-

Cell Migration Assay: Using a Boyden chamber, where cells migrate through a porous membrane towards an LPA gradient.

-

Cell Contraction Assay: HSCs are seeded in a 3D collagen gel. Contraction is measured by the reduction in gel diameter over time.

-

The ATX-LPA Axis as a Therapeutic Target

The central role of the ATX-LPA axis in driving liver fibrosis makes it an attractive target for therapeutic intervention. The strategy primarily focuses on inhibiting ATX to reduce the production of pro-fibrotic LPA.

5.1. ATX Inhibitors

Several small-molecule ATX inhibitors have been developed and tested in preclinical models of liver fibrosis. These inhibitors can be classified based on their binding mode to the ATX enzyme.

-

Type I Inhibitors (e.g., PF-8380): These compounds bind to the active site of ATX, directly blocking its catalytic activity. PF-8380 has been shown to reduce plasma ATX activity and attenuate fibrosis in CCl4-induced liver disease models.

-

Type III Inhibitors (e.g., PAT-505): These inhibitors bind to the hydrophobic "tunnel" of ATX, which is allosteric to the active site. PAT-505 demonstrated efficacy in reducing fibrosis in diet-induced NASH models.

-

Type IV Inhibitors (e.g., Cpd17): These are also tunnel-binding inhibitors. Cpd17 has shown excellent potential in reducing liver injury in both acute and chronic fibrosis models, appearing more potent than Type I inhibitors in some in vitro assays.

The development of these inhibitors provides strong proof-of-concept that targeting ATX is a viable anti-fibrotic strategy.

5.2. LPAR Antagonists

An alternative approach is to block the signaling at the receptor level using LPAR antagonists. While much of the focus has been on ATX inhibition, targeting specific LPARs, such as LPAR1, which is critically involved in fibrosis in other organs like the lung, could offer a more nuanced therapeutic strategy. This approach could potentially mitigate specific pro-fibrotic pathways while leaving other LPA-mediated physiological functions intact.

References

Structural Basis of ATX Inhibitor 17 Binding to Autotaxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the binding of the potent inhibitor FP-Cpd-17 to autotaxin (ATX). Autotaxin, a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making ATX a prime therapeutic target. This document outlines the quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Autotaxin and Inhibitor 17

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to initiate a variety of downstream signaling cascades that regulate cell proliferation, migration, and survival.

FP-Cpd-17 is a potent, type IV autotaxin inhibitor. Type IV inhibitors are characterized by their unique binding mode, occupying both the hydrophobic substrate-binding pocket and an adjacent allosteric tunnel, without directly interacting with the catalytic zinc ions in the active site. This mode of inhibition effectively blocks substrate access to the active site. The chemical structure of FP-Cpd-17 is presented below.

| Inhibitor Name | Chemical Structure |

| FP-Cpd-17 |

|

Quantitative Data: Binding of FP-Cpd-17 to Autotaxin

| Inhibitor | Target | Assay Substrate | IC50 (nM) | PDB ID of Co-crystal Structure |

| FP-Cpd-17 | Autotaxin (rat) | Lysophosphatidylcholine (LPC) | 20[1] | 5M0M[1] |

Structural Basis of Binding

The co-crystal structure of rat autotaxin in complex with FP-Cpd-17 (PDB ID: 5M0M) reveals the molecular details of its inhibitory mechanism.[1] As a type IV inhibitor, FP-Cpd-17 spans two key regions of the enzyme: the hydrophobic pocket and the adjacent tunnel.

Key Interactions:

-

Hydrophobic Pocket: The dichlorocarbamate moiety of FP-Cpd-17 extends into the deep, hydrophobic pocket that normally accommodates the acyl chain of the LPC substrate. This region is lined with hydrophobic residues, and the inhibitor forms van der Waals interactions with residues such as Phe273 and Trp274.[1]

-

Allosteric Tunnel: The steroid-like core of FP-Cpd-17 occupies the allosteric tunnel. This tunnel is a known secondary binding site for LPA and certain steroids. Within the tunnel, the inhibitor can form hydrogen bonds with residues like Tyr81 and Trp260.[1]

-

Linker Region: A piperidine linker connects the hydrophobic tail and the steroid core, positioning them optimally within the pocket and tunnel, respectively.

This dual occupancy effectively blocks the entry of the natural substrate, LPC, into the catalytic site, thus inhibiting the production of LPA. A key feature of type IV inhibitors is that they do not directly chelate the catalytic zinc ions.

Signaling Pathways and Experimental Workflows

Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of autotaxin in the LPA signaling pathway and the subsequent downstream cellular responses.

References

ATX Inhibitor 17: A Technical Guide to a Type IV Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[2][3] Consequently, ATX has emerged as a significant therapeutic target for various diseases, including fibrosis, inflammation, and cancer.[3] ATX inhibitors are classified into different types based on their binding mode to the enzyme. This guide focuses on ATX inhibitor 17 (Cpd17), a potent Type IV inhibitor that occupies both the hydrophobic pocket and the allosteric tunnel of the ATX enzyme.

Data Presentation

Quantitative Inhibitory Activity of Cpd17

The inhibitory potency of Cpd17 against autotaxin has been quantified and compared with the well-characterized Type I inhibitor, PF-8380. The following table summarizes the available quantitative data.

| Inhibitor | Type | Target | Assay | IC50 (nM) | Potency Comparison on LPC Species | Reference |

| Cpd17 | IV | Autotaxin | LPC to LPA conversion | ~25-50 (estimated from graph) | Less potent on longer alkyl chain LPCs (e.g., 22:0 LPC) | |

| PF-8380 | I | Autotaxin | LPC to LPA conversion | ~10 | More potent on longer alkyl chain LPCs |

Note: The IC50 value for Cpd17 is an estimation based on the graphical data presented in the source material. Both inhibitors show similar potency for 14:0, 16:0, and 18:1 LPC species.

Experimental Protocols

In Vitro Autotaxin Enzyme Inhibition Assay (Amplex Red-based)

This protocol outlines a common method to determine the in vitro potency of ATX inhibitors like Cpd17 by measuring the choline released from the hydrolysis of lysophosphatidylcholine (LPC).

Materials:

-

Recombinant human autotaxin (ATX)

-

Lysophosphatidylcholine (LPC) substrate (e.g., 18:1 LPC)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

Cpd17 and a reference inhibitor (e.g., PF-8380)

-

96-well black microplate

-

Fluorometric microplate reader (Ex/Em = 530-560 nm/590 nm)

Procedure:

-

Prepare serial dilutions of Cpd17 and the reference inhibitor in DMSO, followed by dilution in assay buffer.

-

In a 96-well plate, add the assay buffer, Cpd17 or reference inhibitor dilutions, and recombinant ATX. Include wells for no-inhibitor control (vehicle) and no-enzyme control (background).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Prepare the Amplex Red working solution containing Amplex Red, HRP, and choline oxidase in assay buffer.

-

Initiate the enzymatic reaction by adding the LPC substrate to all wells.

-

Immediately add the Amplex Red working solution to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals for 30-60 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Western Blot for Downstream Signaling

This protocol describes how to assess the effect of Cpd17 on the phosphorylation of downstream signaling proteins like AKT and MAPK (ERK) in a relevant cell line (e.g., hepatic stellate cells or macrophages).

Materials:

-

Cell line of interest (e.g., LX-2, RAW 264.7)

-

Cell culture medium and supplements

-

Cpd17

-

LPA

-

Phosphatase and protease inhibitor cocktails

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-phospho-MAPK, anti-total-MAPK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of Cpd17 for 1-2 hours.

-

Stimulate the cells with LPA for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Model of CCl4-Induced Acute Liver Injury

This protocol details a common method to evaluate the in vivo efficacy of Cpd17 in a mouse model of acute liver injury induced by carbon tetrachloride (CCl4).

Animals:

-

Male C57BL/6J mice (8-10 weeks old)

Materials:

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (vehicle for CCl4)

-

Cpd17

-

Vehicle for Cpd17 administration (e.g., 0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies

-

Liver tissue collection and storage supplies (formalin, liquid nitrogen)

-

ALT/AST assay kits

Procedure:

-

Acclimatize mice for at least one week.

-

Group the mice into: Vehicle control, CCl4 + Vehicle, and CCl4 + Cpd17.

-

Administer Cpd17 or its vehicle to the respective groups (e.g., by oral gavage) at a predetermined time before CCl4 challenge.

-

Induce acute liver injury by a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg) diluted in olive oil. Administer only olive oil to the vehicle control group.

-

At a specified time point post-CCl4 injection (e.g., 24 or 48 hours), anesthetize the mice and collect blood via cardiac puncture.

-

Euthanize the mice and perfuse the liver with saline.

-

Collect liver tissue samples for histopathological analysis (fix in 10% neutral buffered formalin) and for biochemical or molecular analysis (snap-freeze in liquid nitrogen).

-

Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.

-

Perform H&E staining on the fixed liver sections to assess the extent of necrosis and inflammation.

Mandatory Visualizations

ATX-LPA Signaling Pathway and Inhibition by Cpd17

Caption: ATX-LPA signaling pathway and the inhibitory action of Cpd17.

Experimental Workflow for In Vivo Efficacy Testing of Cpd17

Caption: Workflow for assessing the in vivo efficacy of Cpd17 in a liver injury model.

References

The Impact of ATX Inhibitor 17 on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a wide range of physiological and pathological processes. The ATX-LPA signaling axis plays a critical role in cell proliferation, survival, migration, and differentiation. Dysregulation of this pathway is associated with various diseases, including cancer, fibrosis, and inflammation. ATX inhibitor 17, also known as Cpd17, is a potent and specific type IV inhibitor of autotaxin. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Introduction to this compound (Cpd17)

This compound (Cpd17) is a small molecule inhibitor that targets the enzymatic activity of autotaxin. As a type IV inhibitor, Cpd17 exhibits a distinct binding mode to ATX, which contributes to its high potency and specificity. By inhibiting ATX, Cpd17 effectively reduces the production of LPA from its precursor, lysophosphatidylcholine (LPC), thereby modulating the activation of downstream signaling cascades. This inhibitory action makes Cpd17 a valuable tool for studying the physiological roles of the ATX-LPA axis and a promising therapeutic candidate for diseases driven by aberrant LPA signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data on its potency and effects on substrate hydrolysis.

Table 1: Inhibitory Potency of this compound (Cpd17)

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 220 nM | Choline release from LPC | [1] |

Table 2: Substrate Specificity of this compound (Cpd17)

| LPC Species | Potency Description | Reference |

| 14:0 LPC | Similar to 16:0 and 18:1 LPC | [2] |

| 16:0 LPC | Similar to 14:0 and 18:1 LPC | [2] |

| 18:1 LPC | Similar to 14:0 and 16:0 LPC | [2] |

| 22:0 LPC | Less potent in ameliorating hydrolysis | [2] |

Note: Specific IC50 values for the hydrolysis of different LPC species by Cpd17 are not currently available in the public domain. The provided information is based on qualitative descriptions from the cited literature.

Core Signaling Pathways Modulated by this compound

This compound primarily impacts signaling pathways downstream of LPA receptors. By reducing the availability of LPA, Cpd17 attenuates the activation of key intracellular cascades involved in cell growth, survival, and motility. The three core pathways affected are the MAPK/ERK pathway, the PI3K/AKT pathway, and the RhoA pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Upon LPA binding to its G protein-coupled receptors (GPCRs), this pathway is activated, leading to the phosphorylation and activation of ERK. This compound, by blocking LPA production, leads to a dose-dependent reduction in ERK phosphorylation.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a central signaling pathway that promotes cell survival, growth, and proliferation while inhibiting apoptosis. Activation of LPA receptors triggers the PI3K/AKT cascade. This compound effectively suppresses this pathway by preventing the initial LPA-mediated activation, resulting in decreased phosphorylation of AKT.

RhoA Signaling Pathway

The RhoA signaling pathway is a key regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction. LPA is a potent activator of RhoA. By diminishing LPA levels, this compound leads to a reduction in the activation of RhoA, which can be observed through decreased stress fiber formation and cell migration.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on downstream signaling pathways.

Western Blot Analysis of ERK and AKT Phosphorylation

This protocol describes the detection and quantification of phosphorylated and total ERK and AKT in cell lysates following treatment with this compound.

Protocol Steps:

-

Cell Culture and Treatment: Plate cells in appropriate culture dishes and grow to 70-80% confluency. Prior to treatment, starve cells in serum-free medium for 12-24 hours. Treat cells with a range of concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE: Normalize protein concentrations for all samples. Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the corresponding total protein to determine the relative phosphorylation level.

RhoA Activation Assay (G-LISA)

This protocol outlines a quantitative method to measure the activation of RhoA in cells treated with this compound.

Protocol Steps:

-

Cell Treatment and Lysis: Treat cells with this compound as described for the Western blot protocol. Lyse the cells using the lysis buffer provided in a commercial RhoA activation assay kit (e.g., G-LISA).

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Procedure: Equal amounts of protein lysate are added to the wells of a 96-well plate that is coated with a Rho-GTP-binding protein. Active, GTP-bound RhoA from the lysate will bind to the plate.

-

Washing: The wells are washed to remove unbound proteins.

-

Detection: A primary antibody specific for RhoA is added to the wells, followed by an HRP-conjugated secondary antibody.

-

Signal Development and Reading: A chemiluminescent or colorimetric substrate is added, and the signal is measured using a microplate reader.

-

Data Analysis: The intensity of the signal is directly proportional to the amount of active RhoA in the sample.

Conclusion

This compound (Cpd17) is a potent type IV autotaxin inhibitor that effectively attenuates the downstream signaling of the ATX-LPA axis. By inhibiting the production of LPA, Cpd17 leads to a significant reduction in the activation of the MAPK/ERK, PI3K/AKT, and RhoA pathways. This comprehensive technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a variety of disease models. Further studies are warranted to obtain more precise quantitative data on its dose-dependent effects on specific signaling events and its efficacy in vivo.

References

The Modulatory Role of Cpd17 on Lysophosphatidic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid implicated in a myriad of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The production of LPA is predominantly catalyzed by the enzyme autotaxin (ATX). Consequently, inhibition of ATX presents a promising therapeutic strategy for a range of diseases. This technical guide provides a comprehensive overview of Cpd17, a type IV ATX inhibitor, and its effect on LPA production. We delve into its mechanism of action, present quantitative data on its inhibitory potency, detail relevant experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and lipid signaling.

Introduction to Cpd17 and Lysophosphatidic Acid (LPA) Signaling

Lysophosphatidic acid (LPA) is a small glycerophospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6)[1][2]. The activation of these receptors triggers a cascade of downstream signaling events that regulate a wide array of cellular functions[3][4]. The primary source of extracellular LPA is the hydrolysis of lysophosphatidylcholine (LPC) by the enzyme autotaxin (ATX), a secreted lysophospholipase D[5]. The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including fibrosis, inflammation, and cancer, making it a key target for therapeutic intervention.

Cpd17 is a potent and selective type IV inhibitor of autotaxin. Unlike type I inhibitors, such as PF8380, which are competitive inhibitors binding to the active site, type IV inhibitors like Cpd17 are thought to bind to a distinct site on the ATX enzyme. This unique binding mode may confer different pharmacological properties and therapeutic effects. By inhibiting ATX, Cpd17 effectively reduces the production of LPA, thereby attenuating its downstream signaling and pathological consequences.

Quantitative Data on Cpd17's Inhibitory Activity

The inhibitory potency of Cpd17 on ATX activity has been quantified in various studies, often in comparison to other ATX inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

| Compound | Inhibitor Type | IC50 (in vitro) | Cell-based EC50 | Reference |

| Cpd17 | Type IV | >25 nM | Not Reported | |

| PF8380 | Type I | <10 nM | Not Reported | |

| CpdA | Type I | <10 nM | 13.6 nM | |

| Ziritaxestat | Type IV | >25 nM | 541 nM |

Table 1: Comparative inhibitory activities of various autotaxin inhibitors.

Signaling Pathways Modulated by Cpd17

By reducing LPA production, Cpd17 indirectly modulates the LPA-mediated signaling pathways. Upon binding to its receptors, LPA activates several key downstream effectors, including the RhoA, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and protein kinase B (AKT) pathways. These pathways are crucial for cell survival, proliferation, and cytoskeletal remodeling. Cpd17 has been shown to be more potent than the type I inhibitor PF8380 in inhibiting RhoA-mediated cytoskeletal remodeling, as well as the phosphorylation of MAPK/ERK and AKT/PKB.

Experimental Protocols

This section outlines key experimental methodologies for evaluating the effect of Cpd17 on LPA production and its downstream consequences.

In Vitro Autotaxin Inhibition Assay

This assay quantifies the direct inhibitory effect of Cpd17 on ATX enzymatic activity.

Methodology:

-

Reagents: Recombinant human autotaxin, lysophosphatidylcholine (LPC) substrate, Cpd17, and a suitable buffer (e.g., Tris-HCl with Ca2+ and Mg2+).

-

Procedure: a. Prepare serial dilutions of Cpd17. b. In a 96-well plate, add recombinant ATX to each well. c. Add the Cpd17 dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the LPC substrate. e. Incubate the reaction mixture at 37°C for a specific duration (e.g., 1-2 hours). f. Stop the reaction (e.g., by adding a quenching solution). g. Measure the amount of LPA produced using a suitable detection method, such as a colorimetric or fluorometric assay, or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of inhibition for each Cpd17 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of LPA Levels by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different LPA species in biological samples.

Methodology:

-

Sample Preparation: a. Plasma/Serum: Perform lipid extraction using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction). b. Tissues: Homogenize the tissue in an appropriate buffer, followed by lipid extraction. c. Add an internal standard (e.g., a deuterated LPA species) to each sample for accurate quantification.

-

Liquid Chromatography (LC): a. Use a C18 reverse-phase column to separate the different lipid species. b. Employ a gradient elution with a mobile phase consisting of solvents such as water, acetonitrile, and methanol with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry (MS): a. Utilize electrospray ionization (ESI) in negative ion mode. b. Perform multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for each LPA species and the internal standard to ensure high selectivity and sensitivity.

-

Data Analysis: Quantify the amount of each LPA species by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

In Vivo Models of Disease

4.3.1. CCl4-Induced Acute Liver Injury Model

This model is widely used to study acute hepatotoxicity and the protective effects of therapeutic agents.

Methodology:

-

Animals: Use a suitable mouse strain, such as C57BL/6J.

-

Induction of Injury: Administer a single intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) dissolved in a vehicle like corn or olive oil.

-

Cpd17 Treatment: Administer Cpd17 (e.g., via oral gavage or i.p. injection) at a specified dose and time relative to the CCl4 injection (e.g., as a pre-treatment or post-treatment).

-

Endpoint Analysis (typically 24-48 hours post-CCl4): a. Collect blood for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage. b. Harvest liver tissue for histological analysis (H&E staining) to assess necrosis and inflammation. c. Measure LPA levels in plasma and liver tissue using LC-MS/MS. d. Perform Western blot analysis on liver lysates to assess the phosphorylation status of downstream signaling proteins like ERK and AKT.

4.3.2. Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model

This model mimics the metabolic and histological features of human NASH.

Methodology:

-

Animals: Use a mouse strain susceptible to diet-induced NASH, such as C57BL/6J.

-

Diet: Feed the mice a specialized diet, such as a high-fat, high-cholesterol, and/or high-fructose diet (Western diet) or a methionine- and choline-deficient (MCD) diet for a prolonged period (e.g., 8-24 weeks).

-

Cpd17 Treatment: Administer Cpd17 daily or on another specified schedule throughout the dietary intervention period.

-

Endpoint Analysis: a. Monitor metabolic parameters such as body weight, glucose tolerance, and insulin resistance. b. Measure serum ALT and AST levels. c. Perform histological analysis of the liver to assess steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis (e.g., Sirius Red staining). d. Quantify LPA levels in plasma and liver tissue. e. Analyze gene expression of pro-inflammatory and pro-fibrotic markers in the liver via qPCR.

Western Blot Analysis for Downstream Signaling

This technique is used to detect changes in the phosphorylation state of key signaling proteins like ERK and AKT, indicating their activation status.

Methodology:

-

Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-ERK, anti-p-AKT). c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein levels (by stripping and re-probing the membrane with an antibody against the total protein) or a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflows

The evaluation of a novel ATX inhibitor like Cpd17 typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.

Conclusion and Future Directions

Cpd17 represents a valuable pharmacological tool for investigating the role of the ATX-LPA signaling axis in health and disease. Its distinct mechanism of action as a type IV inhibitor warrants further investigation to fully elucidate its therapeutic potential compared to other classes of ATX inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of Cpd17 and other novel modulators of LPA production. Future research should focus on comprehensive in vivo studies to establish the efficacy and safety profile of Cpd17 in various disease models, with the ultimate goal of translating these findings into clinical applications for the treatment of LPA-driven pathologies. The development of more specific and potent ATX inhibitors, aided by the methodologies described herein, holds significant promise for advancing the field of lipid signaling and developing novel therapeutics.

References

Unraveling the Cellular Targets of ATX Inhibitor 17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Autotaxin (ATX), a secreted lysophospholipase D, is a critical enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis. Consequently, ATX has emerged as a significant therapeutic target for a range of diseases. The designation "ATX inhibitor 17" has been applied to several distinct molecular entities in scientific literature, each with unique properties and mechanisms of action. This technical guide provides an in-depth exploration of these compounds, detailing their quantitative data, the experimental protocols used for their characterization, and the cellular signaling pathways they modulate.

Competitive ATX Inhibitor Derived from Pipemidic Acid (C17-Pipemidic)

A study focused on optimizing a pipemidic acid-based scaffold for ATX inhibition identified a competitive inhibitor designated as compound 17. This molecule demonstrated significant potency in enzymatic assays.

Quantitative Data

| Parameter | Value | Substrate Used | Reference |

| IC50 | 900 nM | FS-3 | [1] |

| Ki | 700 nM | FS-3 | [1] |

Caption: In vitro inhibitory activity of C17-Pipemidic.

Experimental Protocols

ATX Inhibition Assay (FS-3 Substrate)

The inhibitory potency of C17-Pipemidic was determined using a fluorometric assay with the synthetic substrate FS-3 (Echelon Biosciences).[1]

-

Enzyme: Recombinant human Autotaxin.

-

Substrate: FS-3, a fluorogenic lysophosphatidylcholine (LPC) analog.

-

Assay Principle: ATX hydrolyzes FS-3, leading to an increase in fluorescence. The rate of this increase is proportional to ATX activity.

-

Procedure:

-

Recombinant ATX is incubated with varying concentrations of the inhibitor in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the FS-3 substrate.

-

Fluorescence is monitored over time using a fluorescence plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

-

Determination of Ki: The inhibition constant (Ki) for this competitive inhibitor was likely determined using the Cheng-Prusoff equation, which relates IC50 to Ki based on the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Signaling Pathway and Mechanism of Action

As a competitive inhibitor, C17-Pipemidic directly competes with the natural substrate, LPC, for binding to the active site of ATX. By occupying the active site, it prevents the conversion of LPC to LPA, thereby downregulating the entire ATX-LPA signaling cascade.

ATX-LPA signaling and the competitive inhibition by C17-Pipemidic.

Type IV ATX Inhibitor (Cpd17)

A distinct compound, referred to as Cpd17, has been characterized as a type IV ATX inhibitor. This class of inhibitors is noted for binding to both the hydrophobic pocket and the tunnel of the ATX enzyme. Cpd17 has been investigated for its therapeutic potential in liver injury and has demonstrated superior efficacy in modulating specific downstream signaling pathways compared to type I inhibitors.[2]

Quantitative Data

While specific IC50 or Ki values for Cpd17 are not detailed in the provided search results, its biological activity was compared to the type I inhibitor PF8380, showing higher efficacy in cell-based assays.[2]

Experimental Protocols

Cell-Based Assays for Signaling Pathway Analysis

The effects of Cpd17 on cellular signaling were evaluated in various liver cell types.

-

Cell Lines: Hepatocytes, macrophages, and hepatic stellate cells.

-

Assays:

-

RhoA Activation Assay: To assess the effect on RhoA-mediated cytoskeletal remodeling.

-

Western Blot Analysis: To measure the phosphorylation status of key signaling proteins such as MAPK/ERK and AKT/PKB.

-

-

General Procedure:

-

Cells are cultured and then treated with Cpd17 or a control inhibitor (e.g., PF8380) at various concentrations.

-

Cells are stimulated to activate the signaling pathways of interest.

-

Cell lysates are collected and analyzed by the respective assays to quantify the levels of activated signaling proteins.

-

Signaling Pathways Modulated by Cpd17

Cpd17 was found to be more potent than the type I inhibitor PF8380 in inhibiting RhoA-mediated cytoskeletal remodeling and the phosphorylation of MAPK/ERK and AKT/PKB. These pathways are crucial for cell survival, proliferation, and migration.

References

The Impact of ATX Inhibitor 17 on Cell Proliferation and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is a pivotal enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and angiogenesis. Consequently, the inhibition of autotaxin has emerged as a promising therapeutic strategy, particularly in oncology. This technical guide focuses on a specific competitive autotaxin inhibitor, designated as compound 17 in the scientific literature, and explores its impact on cell proliferation and migration. While direct experimental data on the effects of "ATX inhibitor 17" on cellular proliferation and migration is limited in publicly available research, this guide will leverage data from other well-characterized ATX inhibitors to illustrate the expected biological consequences of its potent enzymatic inhibition.

This compound: Profile

"this compound" is a competitive inhibitor of autotaxin. The table below summarizes its known inhibitory activity.

| Inhibitor Name | Chemical Structure | Type of Inhibition | IC50 | Ki | Reference |

| This compound | 2-(4-(benzo[d]oxazol-2-ylthio)-2,6-dimethylphenoxy)acetic acid | Competitive | 900 nM | 0.7 µM | Albers et al., 2010 |

The ATX-LPA Signaling Pathway

ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the cell surface. This binding initiates a cascade of downstream signaling events that ultimately regulate cellular responses such as proliferation and migration.

Impact on Cell Proliferation

Inhibition of ATX is expected to decrease the production of LPA, a known mitogen for many cell types. This reduction in LPA-mediated signaling through its receptors is anticipated to lead to a decrease in cell proliferation. While specific data for this compound is not available, studies with other potent ATX inhibitors have demonstrated anti-proliferative effects in various cancer cell lines.

Table 1: Representative Data on the Effect of ATX Inhibitors on Cell Proliferation

| Cell Line | Cancer Type | ATX Inhibitor | Concentration | Effect on Proliferation | Reference |

| A2058 | Melanoma | L-histidine | Not specified | Inhibition | Not specified in search results |

| SKOV-3 | Ovarian Cancer | L-histidine | Not specified | Inhibition | Not specified in search results |

| 4T1 | Murine Breast Carcinoma | ATX-1d | Not specified | No direct cytotoxicity, but enhances paclitaxel potency | [1] |

| A375 | Human Melanoma | ATX-1d | Not specified | No direct cytotoxicity, but enhances paclitaxel potency | [1] |

Impact on Cell Migration

The ATX-LPA axis is a well-established promoter of cell migration, a critical process in cancer metastasis. By reducing the availability of LPA, ATX inhibitors can effectively impede the migratory and invasive potential of cancer cells.

Table 2: Representative Data on the Effect of ATX Inhibitors on Cell Migration

| Cell Line | Cancer Type | ATX Inhibitor | Concentration | Effect on Migration | Reference |

| MDA-MB-231 | Breast Cancer | BrP-LPA | 40 µmol/L | Significant decrease in migration | [2] |

| Melanoma cell lines | Melanoma | Small-molecule inhibitors | Nanomolar to low micromolar | Suppression of migration and invasion | [1] |

| RAW264.7 macrophages | Macrophage | Cpd17 | Not specified | Significant reduction in migration | Not specified in search results |

| A549 | Lung Epithelial | Brp-LPA | Increasing concentrations | Attenuated cell migration | [3] |

Experimental Protocols

Detailed methodologies for assessing the impact of ATX inhibitors on cell proliferation and migration are crucial for reproducible research. Below are standard protocols that can be adapted for testing this compound.

Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay measures the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer of cells.

Methodology:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.

-

Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Conclusion

This compound is a potent competitive inhibitor of autotaxin. Based on the well-established role of the ATX-LPA signaling axis in promoting cell proliferation and migration, it is highly anticipated that this inhibitor will exhibit significant anti-proliferative and anti-migratory effects in various cell types, particularly in cancer cells where this pathway is often dysregulated. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other novel autotaxin inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound in diseases driven by aberrant ATX-LPA signaling.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of ATX Inhibitor 17

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2][3] LPA activates a family of G protein-coupled receptors (GPCRs), influencing a wide array of cellular processes including proliferation, migration, survival, and differentiation.[4][5] The ATX-LPA signaling axis is implicated in the pathology of numerous diseases, such as cancer, inflammation, and fibrosis, making ATX a significant therapeutic target for drug development.

This document provides detailed protocols for the in vitro evaluation of ATX inhibitors, using "ATX inhibitor 17" as a representative compound. The methodologies described are fundamental for determining the potency and mechanism of action of novel ATX inhibitors.

ATX-LPA Signaling Pathway

The enzymatic activity of Autotaxin and the subsequent signaling cascade initiated by its product, lysophosphatidic acid (LPA), are depicted below.

Caption: Autotaxin converts LPC to LPA, which activates GPCRs leading to downstream signaling.

Data Presentation: Comparative Inhibitor Potency

The following table summarizes the in vitro potency of various ATX inhibitors as a reference for comparison.

| Inhibitor Name | IC50 Value | Assay Substrate | Notes |

| Compound 17 | 900 nM | FS-3 | A competitive inhibitor. |

| HA155 | 5.7 nM | LPC | A potent small molecule inhibitor containing boronic acid. |

| PF-8380 | 1.7 nM | LPC | One of the most potent small molecule inhibitors of ATX. |

| S32826 | 5.6 nM | LPC | A potent lipid-like ATX inhibitor. |

| BrP-LPA | 0.7 - 1.6 µM | LPC | A dual inhibitor of ATX and LPA1. |

| ATX-1d | 1.8 ± 0.3 µM | FS-3 | A novel compound identified through computational methods. |

| THC | 407 ± 67 nM | - | Partial inhibitor of the ATX-gamma isoform. |

Experimental Protocols

Two primary methods for the in vitro screening of Autotaxin inhibitors are detailed below. These assays measure the enzymatic activity of ATX and the inhibitory effect of test compounds.

Fluorogenic ATX Activity Assay

This assay measures ATX activity using a fluorogenic substrate, such as FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher. Cleavage of FS-3 by ATX separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

Experimental Workflow:

Caption: Workflow for the fluorogenic ATX inhibitor assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% Triton X-100).

-

Dilute human recombinant ATX enzyme to the desired concentration in Assay Buffer.

-

Reconstitute the fluorogenic substrate FS-3 in an appropriate solvent (e.g., DMSO) and then dilute in Assay Buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer.

-

-

Assay Procedure:

-

To a 96-well black plate, add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add 20 µL of diluted ATX enzyme to all wells except for the background control wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the FS-3 substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the background reaction rate (wells without enzyme).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Colorimetric ATX Inhibitor Screening Assay

This method provides a convenient way to screen for ATX inhibitors by measuring the cleavage of a chromogenic substrate, such as bis-(p-nitrophenyl) phosphate (bis-pNPP), which liberates the yellow product p-nitrophenol.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2).

-

Dilute human recombinant ATX enzyme in Assay Buffer.

-

Reconstitute the Autotaxin Substrate (bis-pNPP) as per the manufacturer's instructions.

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well clear plate, set up the following wells in triplicate: 100% Initial Activity (enzyme + vehicle), Inhibitor wells (enzyme + inhibitor), and Background wells (buffer + vehicle).

-

Add 150 µL of diluted Assay Buffer to the appropriate wells.

-